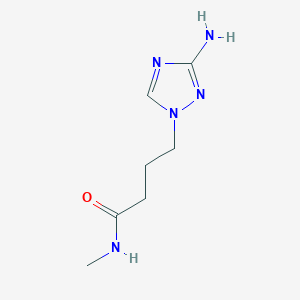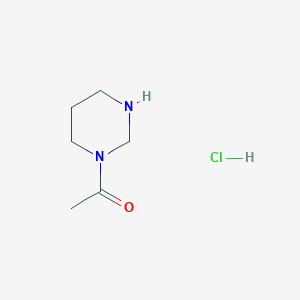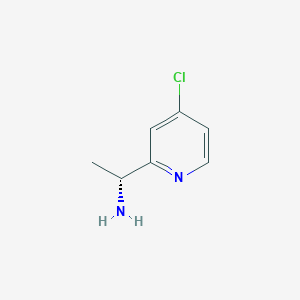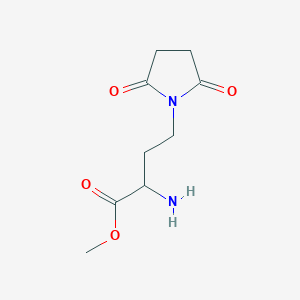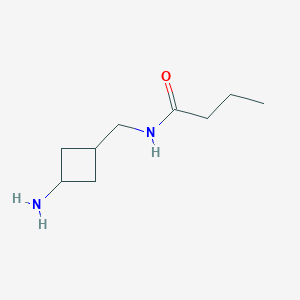
n-((3-Aminocyclobutyl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((3-Aminocyclobutyl)methyl)butyramide: is an organic compound with the molecular formula C9H18N2O It features a cyclobutyl ring substituted with an amino group and a butyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)butyramide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.
Attachment of the Butyramide Moiety: The final step involves the reaction of the aminocyclobutyl intermediate with butyric acid or its derivatives under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-((3-Aminocyclobutyl)methyl)butyramide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia, primary or secondary amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: n-((3-Aminocyclobutyl)methyl)butyramide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of n-((3-Aminocyclobutyl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
n-((3-Aminocyclobutyl)methyl)acetamide: Similar structure with an acetamide moiety instead of butyramide.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a butyramide moiety.
Uniqueness: n-((3-Aminocyclobutyl)methyl)butyramide is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyramide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
Clave InChI |
KWUYWIQXBSSXPL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


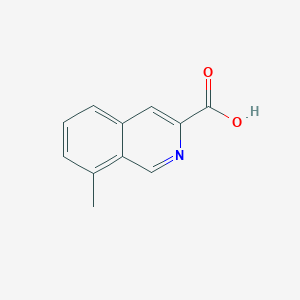

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
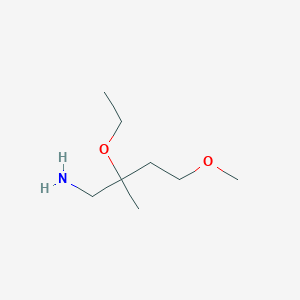

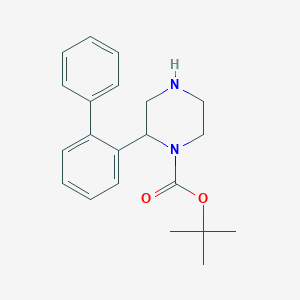
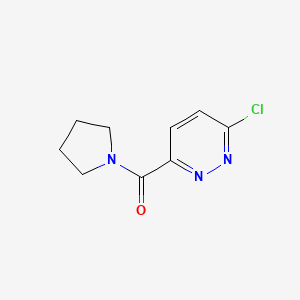
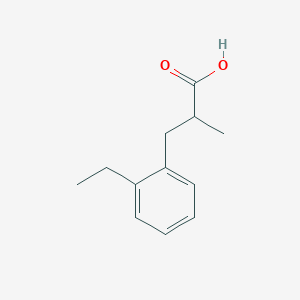

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
